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Introduction
Malignant Migrating Partial Seizures of Infancy (MMPSI), also known as Epilepsy of Infancy

with Migrating Focal Seizures (EIMFS), is a rare and severe early infantile epileptic

encephalopathy.[1][2] The syndrome is characterized by the onset of nearly continuous,

multifocal seizures within the first six months of life.[1][3][4] These seizures are often resistant

to treatment and are associated with a migration of electrographic seizure activity from one

cortical region to another.[2][5] This relentless seizure activity leads to progressive deterioration

of psychomotor development, profound developmental delay, and a poor prognosis.[1][5][6]

While the precise etiology was historically unknown, recent advancements in genetic testing

have identified causative variants in several genes, with mutations in the KCNT1 gene being

the most common known cause.[5][7]

This guide provides a technical review of key findings from MMPSI case studies, with a focus

on quantitative data, experimental protocols, and the logical workflow for diagnosis and

prognosis.

Quantitative Data from a 36-Patient Case Study
A cornerstone of recent MMPSI literature is a multicenter retrospective case study that

analyzed 36 patients. This study provides the most comprehensive quantitative data to date on

the genetic landscape, clinical outcomes, and prognostic indicators of the syndrome.[1][8]
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Overall Clinical Outcomes
The general prognosis for the 36 patients in the cohort was poor, highlighting the severity of the

condition.

Outcome Category Number of Patients (n=36) Percentage

Ineffective Seizure Control 13 36.1%

Severe Retardation 14 38.9%

Deceased 6 16.7%

Table 1: Summary of primary clinical outcomes in a 36-patient MMPSI cohort.[1][8]

Genetic Etiology
Genetic testing was performed on 26 of the 36 patients, revealing causative variants in a

significant portion of cases.

Genetic Finding Number of Patients Details

Total with Causative Variants 17 / 36 47.2% of total cohort

Genes Identified 11

Including KCNT1 (3 patients),

SCN2A (6 patients), and 6

novel MMPSI genes (PCDH19,

ALDH7A1, DOCK6, PRRT2,

ALG1, ATP7A)

Genes Associated with Poor

Prognosis
6

KCNT1, SCN2A, SCN1A,

ALG1, ATP7A, WWOX

Genes Associated with Better

Prognosis
4

PRRT2, SCN2A, ALDH7A1,

PNPO

Table 2: Genetic findings in the MMPSI patient cohort.[1][8] Note that SCN2A appears in both

prognostic categories, suggesting variable outcomes.
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Prognostic Indicators
The study correlated findings from Magnetic Resonance Imaging (MRI) and

Electroencephalography (EEG) with patient outcomes, identifying key indicators of poor

prognosis.

Indicator
Total Patients
with Indicator

Ineffective
Seizure
Control

Severe
Retardation

Deceased

Abnormal MRI 17 8 (47.1%) 7 (41.2%) 4 (23.5%)

Normal MRI 19 9 (47.4%) 7 (36.8%) 2 (10.5%)

Hypsarrhythmia

(EEG)
13 6 (46.1%) 6 (46.1%) 2 (15.4%)

Burst

Suppression

(EEG)

7 1 (14.3%) 3 (42.9%) 3 (42.9%)

Table 3: Correlation of MRI and EEG findings with negative clinical outcomes.[1][8]

Experimental Protocols
The diagnosis and study of MMPSI rely on specific clinical and laboratory methodologies.

Electroencephalography (EEG)
EEG is the primary tool for diagnosing MMPSI. The hallmark finding is the migration of seizure

discharges from one cortical area to another.[2][3]

Procedure: Long-term video-EEG monitoring is essential to capture the characteristic seizure

patterns.[9] This involves placing electrodes on the scalp according to a standardized system

(e.g., the 10-20 system) to record brain electrical activity over an extended period, often 24

hours or more. The video recording is synchronized with the EEG data to correlate

electrographic events with clinical manifestations.[10]
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Key Ictal Pattern: The typical ictal EEG pattern consists of rhythmic alpha or theta activity

that begins in one cortical region and spreads.[2] Crucially, consecutive seizures will show

discharges originating from different, independent sites, demonstrating the "migrating" nature

of the syndrome.[2]

Prognostic Patterns: In addition to migrating focal seizures, EEG may show patterns like

hypsarrhythmia or burst suppression, which are associated with a poorer prognosis.[1][8]

Genetic Analysis
Genetic testing is critical for identifying the underlying etiology and informing potential

precision-medicine strategies.[8]

Procedure: The primary method cited in recent case studies is Whole Exome Sequencing

(WES).[8] WES involves sequencing the protein-coding regions of all genes in the genome.

The process begins with DNA extraction from a patient's blood sample.[11] The exome is

then captured and sequenced using Next-Generation Sequencing (NGS) platforms.[12][13]

Data Analysis: The resulting sequence data is aligned to a reference genome. Variant calling

is performed to identify differences between the patient's DNA and the reference. These

variants are then filtered and annotated based on their frequency in the population, predicted

effect on protein function, and association with known disease genes. Pathogenicity is

assessed using criteria established by bodies like the American College of Medical Genetics

(ACMG).[8]

Visualizations: Diagnostic and Prognostic Workflow
The following diagram illustrates the logical workflow from clinical presentation to prognosis in

MMPSI, based on the findings from the reviewed case studies.
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A workflow for MMPSI diagnosis and prognosis.
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Conclusion
Malignant Migrating Partial Seizures of Infancy is a devastating epileptic encephalopathy with a

generally poor outcome. Large-scale case studies have been instrumental in shifting the

understanding of MMPSI from a syndrome of unknown etiology to one with a significant,

identifiable genetic basis.[1] The identification of specific gene variants such as those in KCNT1

and SCN2A is crucial.[8] Furthermore, clinical findings from EEG (hypsarrhythmia, burst

suppression) and neuroimaging (abnormal MRI) serve as important prognostic biomarkers that

can help stratify patients.[1] This multi-faceted approach, combining detailed

electrophysiological analysis with advanced genetic sequencing, is essential for accurate

diagnosis, prognostication, and the development of targeted therapeutic strategies that may

ultimately improve the severe outcomes associated with this syndrome.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2. Migrating partial seizures in infancy: a malignant disorder with developmental arrest -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. Malignant migrating partial seizures in infancy - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Malignant migrating partial seizures in infancy: an epilepsy syndrome of unknown etiology
- PubMed [pubmed.ncbi.nlm.nih.gov]

5. Malignant migrating partial seizures in infancy - Wikipedia [en.wikipedia.org]

6. Malignant Migrating Partial Seizures of Infancy - DoveMed [dovemed.com]

7. medlineplus.gov [medlineplus.gov]

8. researchgate.net [researchgate.net]

9. neurology.org [neurology.org]

10. Protocol for recording epileptiform discharges of EEG and behavioral seizures in freely
moving mice - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1662972?utm_src=pdf-body
https://pdfs.semanticscholar.org/a536/3fffb0977a606880f1951d71b22aebdcddcc.pdf
https://www.researchgate.net/publication/354337536_Malignant_Migrating_Partial_Seizures_of_Infancy_MMPSI_Expansion_of_Clinical_Phenotypic_and_Genotypic_Spectra
https://pdfs.semanticscholar.org/a536/3fffb0977a606880f1951d71b22aebdcddcc.pdf
https://www.researchgate.net/publication/354337536_Malignant_Migrating_Partial_Seizures_of_Infancy_MMPSI_Expansion_of_Clinical_Phenotypic_and_Genotypic_Spectra
https://www.benchchem.com/product/b1662972?utm_src=pdf-custom-synthesis
https://pdfs.semanticscholar.org/a536/3fffb0977a606880f1951d71b22aebdcddcc.pdf
https://pubmed.ncbi.nlm.nih.gov/7555952/
https://pubmed.ncbi.nlm.nih.gov/7555952/
https://pubmed.ncbi.nlm.nih.gov/23622207/
https://pubmed.ncbi.nlm.nih.gov/19469847/
https://pubmed.ncbi.nlm.nih.gov/19469847/
https://en.wikipedia.org/wiki/Malignant_migrating_partial_seizures_in_infancy
https://www.dovemed.com/diseases-conditions/malignant-migrating-partial-seizures-infancy
https://medlineplus.gov/download/genetics/condition/malignant-migrating-partial-seizures-of-infancy.pdf
https://www.researchgate.net/publication/354337536_Malignant_Migrating_Partial_Seizures_of_Infancy_MMPSI_Expansion_of_Clinical_Phenotypic_and_Genotypic_Spectra
https://www.neurology.org/doi/10.1212/NXG.0000000000000363
https://pmc.ncbi.nlm.nih.gov/articles/PMC8927982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8927982/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. dnagenotek.com [dnagenotek.com]

12. A Wide Spectrum of Genetic Disorders Causing Severe Childhood Epilepsy in Taiwan: A
Case Series of Ultrarare Genetic Cause and Novel Mutation Analysis in a Pilot Study -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. intelliseq.com [intelliseq.com]

To cite this document: BenchChem. [Literature Review of Malignant Migrating Partial
Seizures of Infancy (MMPSI) Case Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662972#literature-review-of-mmpsi-case-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.dnagenotek.com/us/pdf/MK-00135.pdf
https://pubmed.ncbi.nlm.nih.gov/33333793/
https://pubmed.ncbi.nlm.nih.gov/33333793/
https://pubmed.ncbi.nlm.nih.gov/33333793/
https://intelliseq.com/blog/from-genetic-data-to-accurate-diagnosis-case-study-on-practical-use-of-ngs-data-analysis-by-intelliseq/
https://www.benchchem.com/product/b1662972#literature-review-of-mmpsi-case-studies
https://www.benchchem.com/product/b1662972#literature-review-of-mmpsi-case-studies
https://www.benchchem.com/product/b1662972#literature-review-of-mmpsi-case-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662972?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

